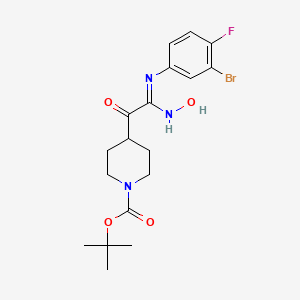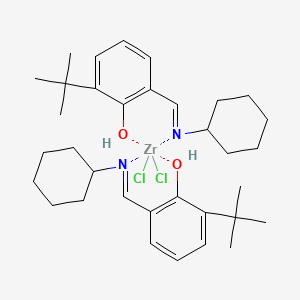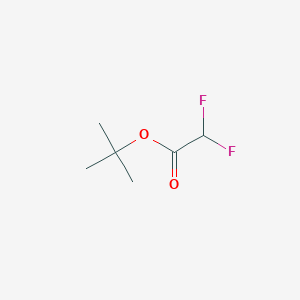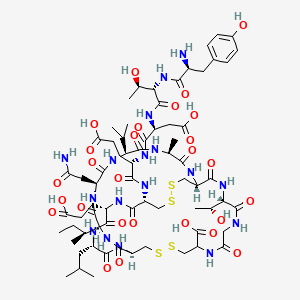
H-Tyr-Thr-Asp-Glu-D-Cys(1)-Glu-Leu-Cys(2)-Ile-Asn-Val-Ala-Cys(1)-Thr-Gly-DL-Cys(2)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “H-Tyr-Thr-Asp-Glu-D-Cys(1)-Glu-Leu-Cys(2)-Ile-Asn-Val-Ala-Cys(1)-Thr-Gly-DL-Cys(2)-OH” is a synthetic peptide composed of a sequence of amino acids. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes. This particular peptide contains a mix of standard and non-standard amino acids, which can confer unique properties and functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are then added one by one in a specific sequence. Each addition involves the following steps:
Deprotection: Removal of the protecting group from the amino group of the growing peptide chain.
Coupling: Addition of the next amino acid, which is activated to react with the deprotected amino group.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin and deprotected to yield the final peptide.
Industrial Production Methods
In an industrial setting, the production of this peptide would involve large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process would be optimized to ensure high purity and consistency of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, would be employed to verify the identity and purity of the peptide.
Chemical Reactions Analysis
Types of Reactions
The peptide “H-Tyr-Thr-Asp-Glu-D-Cys(1)-Glu-Leu-Cys(2)-Ile-Asn-Val-Ala-Cys(1)-Thr-Gly-DL-Cys(2)-OH” can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, which can stabilize the peptide’s structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues to form disulfide bonds.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds.
Substitution: Various reagents, such as N-hydroxysuccinimide (NHS) esters, can be used to modify specific amino acid residues.
Major Products Formed
Disulfide-bonded peptides: Formed through oxidation of cysteine residues.
Reduced peptides: Formed through reduction of disulfide bonds.
Modified peptides: Formed through substitution reactions at specific amino acid residues.
Scientific Research Applications
The peptide “H-Tyr-Thr-Asp-Glu-D-Cys(1)-Glu-Leu-Cys(2)-Ile-Asn-Val-Ala-Cys(1)-Thr-Gly-DL-Cys(2)-OH” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of this peptide depends on its specific sequence and structure. It can interact with various molecular targets, such as enzymes, receptors, and other proteins, to exert its effects. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its binding affinity to target molecules. The peptide can modulate biological pathways by acting as an agonist or antagonist, depending on its specific interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
H-Tyr-Thr-Asp-Glu-Cys-Glu-Leu-Cys-Ile-Asn-Val-Ala-Cys-Thr-Gly-Cys-OH: A similar peptide with a slightly different sequence.
H-Tyr-Thr-Asp-Glu-D-Cys-Glu-Leu-Cys-Ile-Asn-Val-Ala-Cys-Thr-Gly-Cys-OH: Another peptide with a similar sequence but different stereochemistry.
Uniqueness
The peptide “H-Tyr-Thr-Asp-Glu-D-Cys(1)-Glu-Leu-Cys(2)-Ile-Asn-Val-Ala-Cys(1)-Thr-Gly-DL-Cys(2)-OH” is unique due to its specific sequence and the presence of both standard and non-standard amino acids. The inclusion of D-cysteine and DL-cysteine residues can confer unique structural and functional properties, making it distinct from other similar peptides. These unique features can enhance its stability, binding affinity, and overall biological activity, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(1R,4S,7S,10S,13S,16R,19S,22S,25S,32S)-25-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-10-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-4-methyl-19-(2-methylpropyl)-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-7-propan-2-yl-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H105N17O27S4/c1-10-30(6)52-67(110)78-40(21-46(71)90)61(104)83-51(29(4)5)66(109)73-31(7)55(98)80-43-25-115-114-24-42(81-58(101)38(16-18-49(94)95)75-60(103)41(22-50(96)97)79-68(111)54(33(9)88)85-56(99)36(70)20-34-11-13-35(89)14-12-34)62(105)76-37(15-17-48(92)93)57(100)77-39(19-28(2)3)59(102)82-44(63(106)84-52)26-116-117-27-45(69(112)113)74-47(91)23-72-65(108)53(32(8)87)86-64(43)107/h11-14,28-33,36-45,51-54,87-89H,10,15-27,70H2,1-9H3,(H2,71,90)(H,72,108)(H,73,109)(H,74,91)(H,75,103)(H,76,105)(H,77,100)(H,78,110)(H,79,111)(H,80,98)(H,81,101)(H,82,102)(H,83,104)(H,84,106)(H,85,99)(H,86,107)(H,92,93)(H,94,95)(H,96,97)(H,112,113)/t30-,31-,32+,33+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45?,51-,52-,53-,54-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPAZOCVWKWHQY-WRDWYYEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)O)C(=O)N1)CC(C)C)CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)N)C)C(C)C)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCC(NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)O)C(=O)N1)CC(C)C)CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C)C(C)C)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H105N17O27S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1732.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
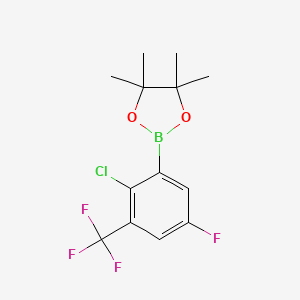
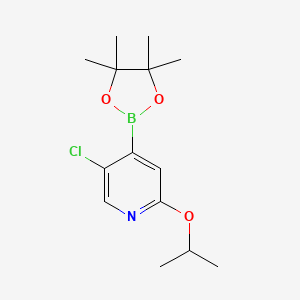
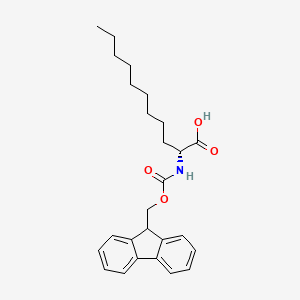
![tert-butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate hydrochloride](/img/structure/B6299508.png)
![2-(6-Azaspiro[2.5]octan-6-yl)aniline](/img/structure/B6299509.png)
![[3,3'-Bipyridine]-6,6'-dicarboxylic acid dihydrate](/img/structure/B6299514.png)
![Tetramethyl 4,4',4'',4'''-[[pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoate](/img/structure/B6299516.png)
![Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate](/img/structure/B6299518.png)
![[2-(4-Oxo-2-thioxo-3-thiazolidinyl)ethyl]phosphonic acid](/img/structure/B6299521.png)
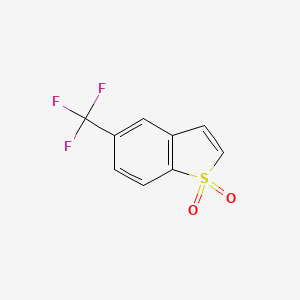
![4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid](/img/structure/B6299538.png)
